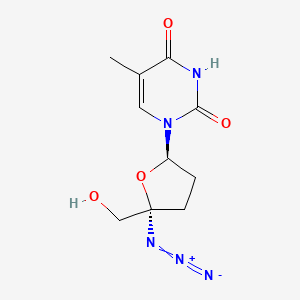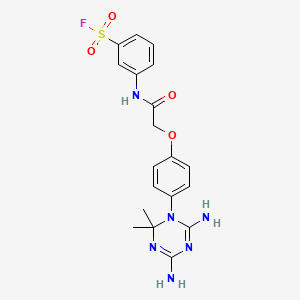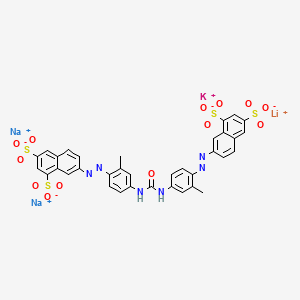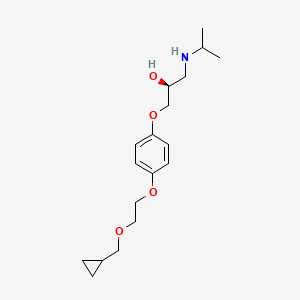
4'-Azido-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Azido-3’-deoxythymidine, also known as azidothymidine, is a nucleoside analog reverse transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. This compound is a thymidine analogue, which means it mimics the natural nucleoside thymidine, a building block of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. This process can be achieved through various methods, including the use of azidotrimethylsilane in the presence of a catalyst such as tin(IV) chloride . Another method involves the reaction of 3’-deoxythymidine with sodium azide in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 4’-Azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4’-Azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azido derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino derivatives.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Azido derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogs.
Scientific Research Applications
4’-Azido-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS. It has also been studied for its potential in cancer therapy.
Industry: The compound is used in the production of antiviral drugs and in research related to nucleoside analogs .
Mechanism of Action
4’-Azido-3’-deoxythymidine exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. The compound is incorporated into the viral DNA during replication, leading to premature termination of the DNA chain. This prevents the virus from multiplying and spreading .
Molecular Targets and Pathways:
Target: Reverse transcriptase enzyme.
Pathway: Inhibition of viral DNA synthesis, leading to reduced viral replication
Comparison with Similar Compounds
4’-Azido-3’-deoxythymidine is unique among nucleoside analogs due to its specific action against HIV reverse transcriptase. Similar compounds include:
Stavudine: Another thymidine analog used in antiretroviral therapy.
Abacavir: A guanosine analog used in combination with other antiretrovirals.
Lamivudine: A cytidine analog that is often used in combination with 4’-Azido-3’-deoxythymidine
These compounds share similar mechanisms of action but differ in their pharmacokinetics and side effect profiles. 4’-Azido-3’-deoxythymidine remains a cornerstone in the treatment of HIV/AIDS due to its efficacy and historical significance .
Properties
CAS No. |
130108-82-6 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,5S)-5-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h4,7,16H,2-3,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1 |
InChI Key |
MIXHWWCIYLMJQR-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@](O2)(CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)


